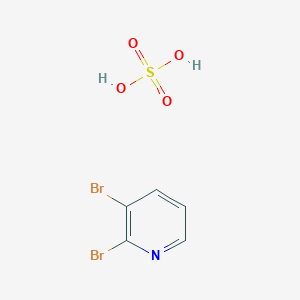

2,3-Dibromopyridine;sulfuric acid

Description

Electrophilic Aromatic Substitution on Protonated 2,3-Dibromopyridine (B49186)

Electrophilic aromatic substitution (EAS) reactions on pyridine (B92270) derivatives are generally challenging due to the electron-withdrawing nature of the nitrogen atom. In a strongly acidic medium like sulfuric acid, this difficulty is exacerbated.

In the presence of sulfuric acid, the lone pair of electrons on the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation. rsc.orgchemrxiv.org This transformation dramatically deactivates the pyridine ring towards electrophilic attack. The positive charge on the nitrogen atom strongly withdraws electron density from the aromatic system, making it much less nucleophilic and therefore less susceptible to reaction with electrophiles. rsc.orgwikipedia.org

For instance, the nitration of pyridine with nitronium ion (NO₂⁺), a common electrophile generated in a mixture of nitric and sulfuric acids, does not readily occur because pyridine is completely converted to its protonated form, which is strongly deactivated. rsc.orgresearchgate.net This deactivation is a general phenomenon for electrophilic aromatic substitution on pyridines in acidic media. wikipedia.org

The two bromine atoms at the 2- and 3-positions of the pyridine ring also influence the regioselectivity and rate of electrophilic aromatic substitution. Bromine is an ortho-, para-directing deactivator in typical electrophilic aromatic substitutions on benzene (B151609) rings. However, in the context of the highly deactivated pyridinium ring, its directing effects are superimposed on the strong deactivating effect of the pyridinium nitrogen.

The pyridinium nitrogen directs incoming electrophiles primarily to the meta-position (C5), as this position is least deactivated. The bromine atoms, being deactivating substituents themselves, will further reduce the reactivity of all ring positions. Their directing effects would favor substitution at positions ortho and para to them, but the overwhelming deactivation by the pyridinium cation dominates the reaction's course. Therefore, any potential electrophilic substitution on 2,3-dibromopyridine in sulfuric acid would be expected to be extremely sluggish and likely require harsh reaction conditions. For example, the sulfonation of pyridine itself requires heating with fuming sulfuric acid at high temperatures. researchgate.netresearchgate.net

Nucleophilic Substitution Reactions in Acidic Environment

Nucleophilic aromatic substitution (SNA) on pyridine rings is generally favored, especially at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom which can stabilize the negatively charged intermediate (Meisenheimer complex). nih.govyoutube.com

In an acidic environment, the protonated pyridinium ring becomes even more electron-deficient, which should, in principle, enhance its reactivity towards nucleophiles. The positive charge on the nitrogen atom significantly lowers the energy of the Meisenheimer intermediate formed upon nucleophilic attack. This enhanced reactivity is particularly pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. youtube.com

In the case of 2,3-dibromopyridine, the C2 position is already substituted with a bromine atom. The presence of this halogen, a good leaving group, makes this position a prime target for nucleophilic attack. sci-hub.se The C6 position would also be activated by the pyridinium nitrogen.

The two bromine atoms in 2,3-dibromopyridine offer the potential for regioselective nucleophilic substitution. The relative reactivity of the C2-Br and C-Br bonds towards nucleophiles is influenced by both electronic and steric factors.

The C2-position is more electronically activated towards nucleophilic attack due to its proximity to the electron-withdrawing nitrogen atom. Therefore, nucleophilic substitution is generally expected to occur preferentially at the C2-position. researchgate.netrsc.org For example, studies on related 3-substituted 2,6-dichloropyridines have shown that the regioselectivity of nucleophilic substitution can be controlled by the nature of the substituent and the solvent. researchgate.net While direct studies on 2,3-dibromopyridine under strongly acidic conditions are scarce, the general principles of SNAr on pyridines suggest that the C2-bromo substituent would be more labile.

Metal-Catalyzed Cross-Coupling Reactions Utilizing 2,3-Dibromopyridine in Acidic or Acid-Pretreated Media

Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov 2,3-Dibromopyridine is a versatile substrate for these reactions, with the two bromine atoms allowing for selective functionalization.

While these reactions are typically carried out under basic or neutral conditions, the use of an acidic medium or acid-pretreated substrates can be relevant. For instance, a substrate might be synthesized or purified under acidic conditions before being subjected to a cross-coupling reaction. In such cases, the acidic residue would need to be neutralized before the reaction, as the catalysts and reagents used in cross-coupling are often sensitive to acid.

In some instances, the regioselectivity of cross-coupling reactions on dihalopyridines can be controlled. For example, in the Suzuki-Miyaura coupling of 2,5-dibromopyridine (B19318), regioselective coupling at the 2-position has been reported. acs.org This selectivity is attributed to the higher reactivity of the C-Br bond at the 2-position in the oxidative addition step to the palladium catalyst. A similar regioselectivity would be expected for 2,3-dibromopyridine, with the initial coupling occurring at the more reactive C2-position.

The table below summarizes the expected reactivity of 2,3-dibromopyridine under different reaction conditions.

| Reaction Type | Reagent/Condition | Key Intermediate | Expected Outcome |

| Electrophilic Aromatic Substitution | Nitrating Mixture (HNO₃/H₂SO₄) | 2,3-Dibromopyridinium ion | Very low to no reactivity due to deactivation by the pyridinium cation. rsc.org |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, alkoxide) | Meisenheimer Complex | Preferential substitution of the bromine at the C2-position. youtube.com |

| Metal-Catalyzed Cross-Coupling | Arylboronic acid, Pd catalyst, Base | Organopalladium species | Regioselective coupling, likely at the C2-position. acs.org |

Properties

CAS No. |

62793-95-7 |

|---|---|

Molecular Formula |

C5H5Br2NO4S |

Molecular Weight |

334.97 g/mol |

IUPAC Name |

2,3-dibromopyridine;sulfuric acid |

InChI |

InChI=1S/C5H3Br2N.H2O4S/c6-4-2-1-3-8-5(4)7;1-5(2,3)4/h1-3H;(H2,1,2,3,4) |

InChI Key |

BBMFZEUJDGGRGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)Br)Br.OS(=O)(=O)O |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of 2,3 Dibromopyridine Sulfuric Acid Adducts

Direct Adduct Formation Strategies

The most straightforward pathway to the formation of a 2,3-dibromopyridine-sulfuric acid adduct is through a direct acid-base reaction. Pyridine (B92270) and its derivatives, despite the electron-withdrawing effects of halogen substituents, retain a lone pair of electrons on the nitrogen atom, rendering them weak Lewis bases. When brought into contact with a strong protic acid like sulfuric acid, the nitrogen atom is readily protonated.

This process results in the formation of a 2,3-dibromopyridinium salt. The adduct is characterized by an ionic bond between the protonated pyridine ring (the pyridinium (B92312) cation) and the conjugate base of sulfuric acid (the hydrogen sulfate (B86663) or sulfate anion). Simple pyridines and their derivatives are known to be weak bases that form such salts with strong acids. researchgate.net The presence of two bromine atoms on the pyridine ring decreases the basicity of the nitrogen atom compared to pyridine, but the adduct formation with a powerful acid like sulfuric acid still proceeds.

The adduct of 2,3-dibromopyridine (B49186) and sulfuric acid is often generated in-situ when sulfuric acid is used as a solvent or catalyst in the bromination of pyridine. In this context, the sulfuric acid medium not only facilitates the electrophilic substitution but also immediately forms a complex with the brominated products.

The direct bromination of pyridine in fuming sulfuric acid at elevated temperatures is a known method for introducing bromine onto the pyridine ring. researchgate.netcapes.gov.br However, this reaction predominantly yields 3-bromopyridine (B30812). researchgate.netcapes.gov.br The formation of dibromopyridines occurs to a much lesser extent, with studies showing that they constitute less than 0.1 mole of the product mixture. researchgate.netcapes.gov.br

Within the small fraction of dibrominated products, 2,5-dibromopyridine (B19318) is the primary component. researchgate.netcapes.gov.br The formation of 2,3-dibromopyridine under these specific conditions is not a major pathway. For instance, when pyridine-N-oxide is brominated in a mixture of bromine and fuming sulfuric acid, 3-bromopyridine-N-oxide is the main product, accompanied by small amounts of various dibromo-pyridine-N-oxides, including 2,3-dibromopyridine-N-oxide. researchgate.net The highly acidic and oxidizing environment of fuming sulfuric acid (oleum) creates a complex reaction medium where the pyridine ring is strongly deactivated by protonation (or formation of an adduct with SO₃), directing the electrophilic bromine to the meta-position. chemicalforums.com The reactive brominating species itself is likely enhanced by the strong acid, possibly forming a polarized complex that acts as a more potent electrophile. scirp.org

| Reactant | Reaction Conditions | Major Product(s) | Minor Dibromo-Product(s) | Reference |

| Pyridine | Br₂, Fuming H₂SO₄, 130°C | 3-Bromopyridine | 2,5-Dibromopyridine | researchgate.netcapes.gov.br |

| Pyridine-N-oxide | Br₂, Fuming H₂SO₄ | 3-Bromopyridine-N-oxide | 2,5- and 3,4-dibromopyridine-N-oxide, 2-bromopyridine-N-oxide, 2,3-dibromopyridine-N-oxide | researchgate.net |

The concentration of sulfuric acid plays a critical role in determining the regioselectivity of bromination on aromatic rings. scirp.orgrsc.orgrsc.org While specific studies on 2,3-dibromopyridine are scarce, the principles observed in related systems are applicable. In strong acidic media, the pyridine ring is protonated, which significantly alters the electronic distribution and directs electrophiles to different positions than in a neutral medium.

Research on the electrochemical bromination of ketones has demonstrated that varying the sulfuric acid concentration can shift the primary site of bromination. rsc.orgrsc.org For example, in one study, increasing the H₂SO₄ concentration from 0.25 M to 0.5 M increased the yield of one brominated isomer over another. rsc.orgrsc.org This effect is attributed to how the acidic medium stabilizes intermediates and potentially alters the nature of the active brominating species. A decrease in sulfuric acid concentration below 90% can significantly reduce the brominating capacity of a system involving bromine and nitric acid. scirp.org This suggests that a high concentration of sulfuric acid is essential for activating the bromine and influencing where it attacks the substrate. Therefore, the specific isomer distribution of dibromopyridines, including the yield of 2,3-dibromopyridine, is highly dependent on the precise concentration of sulfuric acid used during the synthesis.

| H₂SO₄ Concentration | Effect on Bromination | Reference |

| High (>90%) | Promotes formation of the brominating agent and enhances reaction. | scirp.org |

| Moderate (e.g., 0.5 M) | Can optimize the yield of specific regioisomers in certain systems. | rsc.orgrsc.org |

| Low (<85%) | Can effectively halt the bromination reaction. | scirp.org |

In-situ Generation during Bromination Reactions

Mechanistic Studies of Adduct Formation

The formation of the adduct is fundamentally a proton transfer event. The kinetics and thermodynamics of this process are governed by the pKa of the 2,3-dibromopyridinium ion and the acidity of the sulfuric acid solution. Detailed studies on aqueous sulfuric acid reveal a complex interplay between water molecules and the acid, which dictates the availability of protons for transfer. nih.gov

The deprotonation state of sulfuric acid is highly dependent on its concentration. Ab initio molecular dynamics simulations have quantified the relative abundance of different sulfate species across a wide concentration range. nih.gov At low concentrations (around 1.5 M), the fully deprotonated sulfate anion (SO₄²⁻) is the most abundant species. As the concentration increases, the bisulfate or hydrogen sulfate anion (HSO₄⁻) becomes dominant, peaking at approximately 12 M. nih.gov

| Sulfuric Acid Concentration (M) | Most Abundant Sulfur Species | Protonation Potential | Reference |

| ~1.5 M | SO₄²⁻ (Sulfate) | Lower | nih.gov |

| ~12 M | HSO₄⁻ (Bisulfate) | Higher | nih.gov |

| 0 - 18.0 M | The number of donated hydrogen bonds per water molecule increases, indicating increasing proton activity. | Increases with concentration | nih.gov |

Chemical Reactivity and Transformation Pathways of 2,3 Dibromopyridine in Sulfuric Acid Media

Metal-Catalyzed Cross-Coupling Reactions Utilizing 2,3-Dibromopyridine (B49186) in Acidic or Acid-Pretreated Media

Palladium-Catalyzed Arylation and Alkynylation

Palladium-catalyzed cross-coupling reactions are pivotal in synthetic organic chemistry for forging carbon-carbon and carbon-heteroatom bonds. In the context of 2,3-dibromopyridine, these reactions open avenues for introducing aryl and alkynyl moieties, leading to a diverse array of functionalized pyridine (B92270) derivatives.

The Suzuki-Miyaura coupling, a prominent palladium-catalyzed reaction, has been successfully employed for the arylation of brominated pyridines. researchgate.netresearchgate.net For instance, the reaction of 3-bromopyridine (B30812) with potassium phenyltrifluoroborate in aqueous media, catalyzed by palladium acetate (B1210297) (Pd(OAc)2), demonstrates the feasibility of such transformations. researchgate.net While direct studies on 2,3-dibromopyridine in sulfuric acid are limited, the principles of Suzuki coupling suggest that the arylation would likely occur. The efficiency of these reactions can be influenced by various factors, including the choice of palladium catalyst, ligands, and reaction conditions. For example, catalyst systems like Pd(OAc)2/PPh3 in ethanol (B145695) have proven effective for the coupling of (hetero)arylboronic acids with dibromothiophenes, highlighting the versatility of palladium catalysis. researchgate.net

Similarly, palladium-catalyzed alkynylation, such as the Sonogashira coupling, represents a powerful tool for introducing alkyne functionalities. While specific examples involving 2,3-dibromopyridine in sulfuric acid are not extensively documented, the general methodology has been applied to various halo-N-heterocycles. The reaction typically involves a palladium catalyst, a copper co-catalyst, and a base to facilitate the coupling of a terminal alkyne with an aryl or vinyl halide. A direct ethynylation reaction between N-vinylacetamides and (bromoethynyl)triisopropylsilane (B45337) catalyzed by palladium(II) acetate has been reported, showcasing the potential for such transformations. ntu.edu.sg

It is important to note that the acidic environment provided by sulfuric acid can present challenges. The pyridine nitrogen can be protonated, potentially deactivating the ring towards certain catalytic cycles. However, with careful optimization of reaction conditions, these hurdles can be overcome. For instance, the use of robust ligands that can stabilize the palladium catalyst in acidic media is crucial for achieving high yields and selectivity.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Entry | Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 1 | 3-Bromopyridine | Potassium Phenyltrifluoroborate | Pd(OAc)2 | 3-Phenylpyridine | researchgate.net |

| 2 | Dibromothiophenes | (Hetero)arylboronic acids | Pd(OAc)2/PPh3 | Diarylthiophenes | researchgate.net |

| 3 | N-vinylacetamides | (Bromoethynyl)triisopropylsilane | Pd(OAc)2 | Conjugated enyne products | ntu.edu.sg |

Copper-Catalyzed Amination and Related Reactions

A study on copper-catalyzed oxidative benzylic C(sp3)–H amination highlights a method for the direct synthesis of benzylic carbamates using a Cu(I)/diimine ligand system. rsc.org This indicates the potential of copper catalysis for C-N bond formation in complex molecules. The reaction conditions are generally mild, which could be advantageous when dealing with potentially sensitive substrates. rsc.org

The presence of sulfuric acid would likely necessitate careful selection of the copper catalyst and ligands to ensure stability and catalytic activity. The acidic medium could protonate the amine nucleophile, reducing its reactivity. Therefore, optimization of the base and solvent system would be critical for a successful transformation.

Optimization of Reaction Conditions for Acid Compatibility

The successful execution of cross-coupling and other catalytic reactions involving 2,3-dibromopyridine in sulfuric acid hinges on the careful optimization of reaction conditions to ensure compatibility with the acidic medium. nih.gov

Key parameters that require consideration include:

Catalyst and Ligand Selection: The choice of a robust palladium or copper catalyst and appropriate ligands is paramount. Ligands play a crucial role in stabilizing the metal center, preventing catalyst decomposition, and promoting the desired catalytic cycle. For instance, in Suzuki-Miyaura couplings, phosphine-based ligands are commonly employed. researchgate.net The development of water-soluble ligands has also enabled cross-coupling reactions in aqueous, and potentially acidic, environments. nih.gov

Base and Solvent System: The selection of a suitable base is critical to neutralize the acid generated during the reaction and to facilitate key steps in the catalytic cycle, such as transmetalation. The solvent system must be compatible with all reaction components and the acidic conditions. Aqueous systems have been explored for Suzuki-Miyaura couplings, offering environmental benefits and potential compatibility with acidic additives. researchgate.netnih.gov

Temperature and Reaction Time: These parameters need to be carefully controlled to achieve optimal conversion and minimize side reactions. Microwave irradiation has been utilized to accelerate reaction times in some palladium-catalyzed arylations. rsc.org

A study on the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media highlights the optimization of parameters such as the palladium source and the base. researchgate.net Similarly, research on the palladium-catalyzed direct arylation of imidazo[2,1-b]thiazoles demonstrates the importance of optimizing the catalyst, ligand, base, and solvent for efficient C-H functionalization. rsc.org

Role of Sulfuric Acid in Catalyst Stability and Turnover

The role of sulfuric acid in catalytic systems can be multifaceted, potentially influencing both catalyst stability and turnover number. While often perceived as a challenging medium for catalysis due to its corrosive nature and potential to deactivate catalysts, under certain conditions, it can play a beneficial role.

In some instances, the acidic environment can contribute to the stability of the active catalytic species. However, more commonly, strong acids like sulfuric acid can lead to catalyst degradation. For example, the protonation of ligands or the metal center can inhibit catalytic activity.

The bromination of pyridine in fuming sulfuric acid illustrates a reaction where the acid is a key reagent. researchgate.net In this case, the reaction proceeds at elevated temperatures, and the sulfuric acid acts as both a solvent and a catalyst to facilitate the electrophilic substitution. researchgate.net

The reactivity of pyridine with sulfuric acid at high temperatures can also lead to sulfonation, forming pyridine-3-sulfonic acid as the main product. researchgate.netscite.ai This indicates that under harsh conditions, sulfuric acid can directly participate in the transformation of the pyridine ring, a factor that must be considered when designing catalytic reactions in this medium. The presence of a catalyst like mercuric sulfate (B86663) can influence the course of this reaction. researchgate.netscite.ai

Derivatization Reactions Involving 2,3-Dibromopyridine and Sulfuric Acid

Beyond cross-coupling reactions, 2,3-dibromopyridine can undergo various derivatization reactions where sulfuric acid can act as a catalyst or a reagent, facilitating condensations and activating the molecule for further functionalization.

Acid-Catalyzed Condensation Reactions

Sulfuric acid is a well-known catalyst for condensation reactions, promoting the formation of larger molecules through the elimination of a small molecule, typically water. While specific examples detailing the condensation of 2,3-dibromopyridine in sulfuric acid are not prominent in the provided search results, the general principles of acid catalysis can be applied.

For instance, an unexpected condensation reaction was observed between 2-aminopyridine (B139424) and barbituric acid derivatives in dimethylformamide (DMF), leading to a product whose formation resembles a Mannich-type reaction. scielo.org.mx This highlights the potential for pyridine derivatives to participate in complex condensation pathways.

In a different context, silica (B1680970) sulfuric acid (SSA), a heterogeneous acid catalyst, has been effectively used to catalyze the synthesis of pyrrolo[2,3,4-kl]acridine derivatives under microwave irradiation. mdpi.com This demonstrates the utility of acidic catalysts in promoting the formation of fused heterocyclic systems. The use of a solid-supported acid like SSA offers advantages in terms of ease of separation and catalyst recycling. mdpi.com

Activation and Functionalization Strategies

Sulfuric acid can play a role in activating the 2,3-dibromopyridine ring for subsequent functionalization. The strong acid can protonate the pyridine nitrogen, which can influence the electronic properties of the ring and its susceptibility to nucleophilic or electrophilic attack.

The halogenation of pyridines often requires harsh conditions, including the use of strong acids. chemrxiv.orgnih.gov For example, the bromination of pyridine can be achieved using bromine in fuming sulfuric acid. researchgate.net This suggests that sulfuric acid can facilitate the introduction of additional functional groups onto the pyridine ring.

Furthermore, the conversion of pyridyl-containing ligands to pyridine-2-carboxylic acid in the presence of a manganese source, hydrogen peroxide, and a base has been observed. nih.govrug.nlresearchgate.net This transformation indicates that under specific oxidative conditions, the pyridine ring can be functionalized to introduce a carboxylic acid group, a versatile handle for further derivatization.

Radical Reactions and Single Electron Transfer Processes

In the strongly acidic environment provided by sulfuric acid, 2,3-dibromopyridine exists predominantly as the protonated pyridinium (B92312) cation. This species can participate in radical reactions and single electron transfer (SET) processes, often initiated by external stimuli such as light in photoredox catalysis.

Protonation of the pyridine nitrogen has a profound effect on the stability and reactivity of any subsequently formed radical species. The formation of a pyridinium ion makes the ring more electron-deficient. If a single electron is transferred to this pyridinium ion, a pyridinyl radical is formed. acs.org

Gas-phase studies and ab initio calculations on pyridine itself have shown that N-protonation is highly favorable. researchgate.net The resulting pyridinium radical is a bound species in its ground electronic state. researchgate.net The protonation of the nitrogen atom alters the electronic distribution within the ring, which in turn influences the reactivity of the radical. For instance, the polarity of the pyridyl radical can be inverted through protonation, enabling selective reactivity with nucleophilic alkenes. acs.org While pyridyl radicals are generally nucleophilic, protonation renders them electrophilic, allowing them to react with electron-rich species. This is a key principle in reactions like the Minisci radical arylation process, which involves the interception of alkyl radicals by protonated heteroarenes. acs.org

In the case of 2,3-dibromopyridine, the presence of two electron-withdrawing bromine atoms further depletes the electron density of the ring, enhancing the electrophilic character of the corresponding protonated radical. This increased electrophilicity can influence the regioselectivity and rate of subsequent radical coupling reactions.

Visible-light photoredox catalysis has become a powerful method for generating radical intermediates under mild conditions. nih.gov In acidic media, this approach can be harnessed to generate pyridinyl radicals from protonated pyridinium ions. acs.org The general mechanism involves a photocatalyst that, upon excitation by light, engages in a single-electron transfer (SET) with the pyridinium ion.

A common strategy involves a dual catalytic system where a Brønsted acid, such as a dithiophosphoric acid, first protonates the pyridine. acs.org A subsequent SET from a photo-excited species to the pyridinium ion generates the pyridinyl radical. acs.org This radical can then engage in various coupling reactions. For halogenated pyridines, photoredox-catalyzed dehalogenation is a known process, where the reaction proceeds via the reduction of the aryl-halogen bond. nih.gov The relative ease of reduction follows the trend C-I > C-Br > C-Cl. nih.gov

For 2,3-dibromopyridinium in sulfuric acid, a photoredox cycle could be initiated to selectively reduce one of the C-Br bonds, generating a bromopyridinyl radical. The outcome of such reactions is highly dependent on the specific photocatalyst, sacrificial electron donor, and other additives present in the system. The table below summarizes conditions for photoredox-catalyzed reactions involving pyridinium species.

| Pyridine Derivative | Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Pyridine | C-H Allylation | Dithiophosphoric acid (Brønsted acid and SET reductant) | Generates pyridinyl radical via SET to pyridinium ion. | acs.org |

| Halogenated Arenes | Dehalogenation | Organic photoredox catalysts (e.g., PTH, ACR) in water | Bond stability order: C-Cl > C-Br > C-I. | nih.gov |

| Pyridinium Salts | Phosphonylation/Carbamoylation | Quinolinone (organic photocatalyst) | Site-selective C-H functionalization. | acs.org |

| Pyridinium 1,4-Zwitterionic Thiolates | [3+2]-Annulation | Photoredox catalyst | Radical annulation with alkenes. | researchgate.net |

Ring-Opening and Rearrangement Reactions

While the pyridine ring is generally robust, under certain conditions, particularly when activated, it can undergo rearrangement or ring-opening reactions. The strong acidic medium can facilitate some of these transformations.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In its classical form, it involves an activated aromatic system and a side chain with a terminal nucleophile. While often base-catalyzed, acid-catalyzed versions and related rearrangements are known. A key step involves the formation of a spirocyclic Meisenheimer-type intermediate.

For pyridine systems, the S-N type Smiles rearrangement has been studied theoretically, showing that the reaction is kinetically feasible and thermodynamically favorable. acs.org The reaction proceeds through an intramolecular ipso-substitution followed by ring closure. acs.org While direct evidence for an acid-induced Smiles rearrangement on 2,3-dibromopyridine is not prominent in the literature, related pathways like the Truce-Smiles rearrangement, which involves a strong nucleophile and doesn't necessarily require arene activation, have been used to synthesize polysubstituted pyridines. nih.gov

A radical version of the Smiles rearrangement has also been developed using visible-light photoredox catalysis, expanding the scope of this transformation. researchgate.net Given the potential for radical formation from 2,3-dibromopyridine in acidic media under photoredox conditions, a radical Smiles-type rearrangement could be a conceivable, albeit speculative, pathway if a suitable intramolecular nucleophile were present on a side chain.

The pyridine ring is known for its aromatic stability. In strong non-nucleophilic acids like concentrated sulfuric acid, the formation of the pyridinium salt generally protects the ring from electrophilic attack by further protonating electrophiles, but it activates the ring towards nucleophilic attack. However, in a medium like fuming sulfuric acid (sulfuric acid with dissolved sulfur trioxide), electrophilic substitution such as bromination can occur, albeit under harsh conditions (e.g., high temperatures), yielding products like 3-bromopyridine from pyridine. This indicates that the pyridine ring itself remains intact under these conditions.

The stability of the pyridine ring is significant. While ring-opening of pyridinium salts is known, it typically requires specific reagents or conditions not inherently present in a simple solution of 2,3-dibromopyridine in sulfuric acid. For example, the Zincke reaction involves the ring-opening of pyridinium salts by primary or secondary amines. researchgate.net Reductive ring-opening processes have also been developed. researchgate.net However, in the absence of potent external nucleophiles or specific catalysts, the 2,3-dibromopyridinium ring is expected to be largely stable against ring-opening in sulfuric acid, especially at moderate temperatures. The primary reactions would likely involve substitution at the carbon atoms or reactions involving the bromo substituents rather than cleavage of the heterocyclic ring.

Advanced Synthetic Methodologies Exploiting 2,3 Dibromopyridine;sulfuric Acid

Continuous-Flow Synthesis Approaches with Protonated 2,3-Dibromopyridine (B49186)

Continuous-flow chemistry offers significant advantages for managing highly reactive intermediates and reactions that are difficult to control in traditional batch processes. nih.gov The use of protonated 2,3-dibromopyridine within these systems allows for precise control over reaction parameters, enhancing selectivity and safety.

The selective functionalization of dihalopyridines is a significant challenge due to the potential for multiple reaction pathways. Continuous-flow technology provides a powerful solution for controlling the divergent lithiation of 2,3-dihalopyridines. nih.gov By precisely manipulating the residence time and temperature, chemists can favor either kinetic or thermodynamic products.

In the case of related 2,3-dihalopyridines, lithiation can result in either deprotolithiation at the 4-position (the kinetic product) or a "halogen dance" rearrangement to form a more stable pyridin-3-yllithium (B8700134) species (the thermodynamic product). nih.gov A study on 2-chloro-3-bromopyridine demonstrated that a short residence time at a low temperature allows for the trapping of the kinetically favored intermediate. In contrast, different conditions can selectively yield the thermodynamically favored product. nih.gov This control is crucial for directing the synthesis toward a specific, desired regioisomer.

For instance, by adjusting the residence time (tR1) to as low as 64 seconds and modifying reagent concentrations, specific lithiated intermediates can be trapped with various electrophiles before rearrangement occurs. nih.gov This methodology has been successfully applied to generate a range of 4-functionalized-2,3-dihalopyridines with excellent yields and selectivity. nih.gov

Table 1: Illustrative Control of Selectivity in Continuous-Flow Lithiation of a 2,3-Dihalopyridine Derivative Note: This data is based on a representative 2,3-dihalopyridine system and illustrates the principles applicable to the 2,3-dibromopyridine adduct.

| Reaction Pathway | Key Condition | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Kinetic Control | Low Temperature, Short Residence Time | Pyridin-4-yllithium | 4-Functionalized-2,3-dihalopyridine | nih.gov |

| Thermodynamic Control | Higher Temperature / Longer Residence Time | Pyridin-3-yllithium (post-halogen dance) | 3-Functionalized-2-chloropyridine | nih.gov |

Process intensification aims to develop safer, more efficient, and more environmentally benign chemical processes. researchgate.net Performing reactions under acidic conditions, such as those involving the 2,3-dibromopyridine;sulfuric acid adduct, can be a key strategy for intensification. Acid catalysis can accelerate reaction rates, often allowing for lower operating temperatures and avoiding the high heat that can lead to side reactions or product degradation. researchgate.netbaranlab.org The N-oxidation of alkylpyridines, for example, is a highly exothermic reaction where managing heat is a primary safety concern. researchgate.net Using intensified, continuous-flow processes under controlled acidic conditions can mitigate these risks. researchgate.net The formation of the sulfuric acid adduct can also improve the solubility and handling characteristics of the pyridine (B92270) derivative in the reaction media, contributing to a more efficient and controlled process.

Stereoselective Transformations and Chiral Pool Applications

Controlling stereochemistry is paramount in modern synthetic chemistry, particularly in the pharmaceutical industry where different enantiomers of a molecule can have vastly different biological effects. youtube.com

A chiral auxiliary is an optically active compound that is temporarily attached to a prochiral substrate to guide a subsequent reaction to form a single enantiomer. youtube.comwikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can often be recycled. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis. wikipedia.orgsigmaaldrich.com

In the context of the this compound adduct, a chiral auxiliary could be employed in reactions involving the functionalized pyridine. For example, if a substituent introduced via the lithiation methods described above were a carboxylic acid, it could be coupled to a chiral auxiliary like a derivative of pseudoephedrine or an oxazolidinone. wikipedia.org The chiral environment created by the auxiliary would then direct the stereochemical outcome of a subsequent reaction, such as an alkylation or aldol (B89426) reaction at a position alpha to the carbonyl group. The protonated nature of the pyridine ring within the acid adduct could influence the electronic environment and steric hindrance, potentially affecting the diastereoselectivity of such transformations.

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. organic-chemistry.orgrsc.org Cascade reactions (or domino reactions) involve a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions without the need for intermediate isolation. mdpi.com

While specific MCRs starting directly with the this compound adduct are not extensively documented, the functionalized intermediates derived from it are prime candidates for such processes. For instance, a functionalized 2,3-dibromopyridine could serve as one of the key building blocks in a Hantzsch pyridine synthesis or a Biginelli reaction to construct more complex heterocyclic systems. organic-chemistry.orgijnrd.org Similarly, an intermediate derived from the adduct could be designed to undergo a cascade cyclization, triggered by a single event, to rapidly assemble a polycyclic framework. mdpi.com The strategic placement of functional groups on the pyridine ring, enabled by the controlled reactions of the adduct, is the key to designing successful cascade sequences.

Development of Novel Reagents and Intermediates from the Adduct

The this compound adduct serves as a crucial starting point for generating novel reagents and valuable synthetic intermediates. The controlled lithiation under continuous-flow conditions is a prime example, producing selectively functionalized dihalopyridines that are otherwise difficult to access. nih.gov These products are not merely final compounds but are themselves versatile intermediates for further cross-coupling reactions or other transformations.

Furthermore, reactions in fuming sulfuric acid can lead to different intermediates. The bromination of pyridine-N-oxide in the presence of fuming sulfuric acid yields 3-bromopyridine-N-oxide as the main product, along with various dibrominated isomers. researchgate.net These N-oxide intermediates have unique reactivity and can be used to introduce substituents at positions different from those accessible with the parent pyridine, before subsequent deoxygenation. The adduct therefore provides access to a diverse library of polysubstituted pyridine building blocks for use in medicinal chemistry and materials science.

Spectroscopic and Analytical Characterization of 2,3 Dibromopyridine Sulfuric Acid Species

Nuclear Magnetic Resonance Spectroscopy for Adduct Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the structural features of the 2,3-dibromopyridine-sulfuric acid adduct in solution. It provides detailed information on the protonation state and the electronic environment of the pyridine (B92270) ring.

Protonation States and Chemical Shifts

Upon protonation of 2,3-dibromopyridine (B49186) by sulfuric acid, the nitrogen atom of the pyridine ring accepts a proton, forming a 2,3-dibromopyridinium cation. This protonation event leads to significant changes in the electron distribution within the aromatic ring, which are observable as downfield shifts in the 1H NMR spectrum.

In a study on the protonation of aminopyridines, it was observed that protonation occurs at the pyridine nitrogen (N1), leading to a downfield shift of the pyridine protons. plos.org For 2,3-dibromopyridine, the protons on the pyridine ring are expected to experience a similar deshielding effect upon formation of the adduct with sulfuric acid. The proton attached to the nitrogen in the protonated species would likely appear as a broad signal at a significantly downfield chemical shift.

To illustrate the expected changes, a hypothetical comparison of 1H NMR chemical shifts for 2,3-dibromopyridine and its protonated form with sulfuric acid is presented in the table below. The exact values would need to be determined experimentally, but the trend of downfield shifts upon protonation is well-established.

Table 1: Hypothetical 1H NMR Chemical Shifts (ppm) for 2,3-Dibromopyridine and its Sulfuric Acid Adduct

| Proton | 2,3-Dibromopyridine (Estimated) | 2,3-Dibromopyridinium ion (Estimated) | Expected Shift (Δδ) |

| H-4 | ~7.3 | ~7.8 | ~+0.5 |

| H-5 | ~7.0 | ~7.5 | ~+0.5 |

| H-6 | ~8.1 | ~8.6 | ~+0.5 |

| N-H | - | >10 (broad) | - |

Dynamics of Proton Exchange

NMR spectroscopy can also be utilized to study the dynamics of proton exchange between the 2,3-dibromopyridinium ion and other acidic protons in the solution, such as those from excess sulfuric acid or residual water. rsc.orgnih.govnih.gov The rate of this exchange influences the appearance of the NMR signals.

At low temperatures or in aprotic solvents, the proton exchange is typically slow on the NMR timescale, resulting in distinct signals for the N-H proton of the pyridinium (B92312) ion and the protons of sulfuric acid. As the temperature increases or in the presence of protic solvents, the rate of exchange can increase. If the exchange becomes fast on the NMR timescale, the separate signals for the exchanging protons will coalesce into a single, averaged signal. The study of these dynamic processes through techniques like variable temperature NMR or exchange spectroscopy (EXSY) can provide valuable kinetic and mechanistic information. rsc.org

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in characterizing the hydrogen bonding interactions between the 2,3-dibromopyridinium cation and the sulfate (B86663) or bisulfate anion. nih.govresearchgate.net These interactions are fundamental to the stability and structure of the adduct.

The formation of the N-H+ bond in the pyridinium ion and the subsequent hydrogen bonds to the sulfate/bisulfate anion give rise to characteristic vibrational modes. The N-H stretching vibration is typically observed as a broad and strong band in the IR spectrum, often in the region of 2500-3300 cm-1. The broadness of this band is a hallmark of strong hydrogen bonding.

Furthermore, the vibrational modes of the pyridine ring are perturbed upon protonation and hydrogen bonding. For instance, the ring breathing modes and C-H bending vibrations can shift in frequency and change in intensity. mdpi.com Analysis of the sulfate anion's vibrational modes is also informative. A free sulfate ion (Td symmetry) exhibits a strong, sharp band for the triply degenerate S-O stretching mode (ν3) around 1100 cm-1. In the adduct, where the sulfate anion is involved in hydrogen bonding, its symmetry is lowered, which can lead to the splitting of this degenerate mode and the appearance of new bands in the IR and Raman spectra. nih.gov

Table 2: Expected Vibrational Frequencies (cm-1) for Key Functional Groups in the 2,3-Dibromopyridine-Sulfuric Acid Adduct

| Vibrational Mode | Expected Frequency Range (cm-1) | Notes |

| N-H+ Stretch | 2500 - 3300 | Broad and strong due to hydrogen bonding. |

| Pyridine Ring C-H Stretch | 3000 - 3100 | May show slight shifts upon protonation. |

| Pyridine Ring Vibrations | 1400 - 1650 | Shifts in frequency and changes in intensity. |

| S=O Stretch (Sulfate/Bisulfate) | 900 - 1200 | Splitting of degenerate modes upon coordination. |

| S-OH Stretch (Bisulfate) | ~850 - 900 | Indicative of the presence of the HSO4- ion. |

X-ray Crystallography of Co-Crystallized Adducts

The table below presents hypothetical crystallographic parameters based on known structures of similar pyridine-acid adducts.

Table 3: Hypothetical Crystallographic Data for a 2,3-Dibromopyridine-Sulfuric Acid Co-Crystal

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or P212121 |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Z (formula units/cell) | 4 |

| Key Interactions | N+-H···O- hydrogen bonds, C-H···O hydrogen bonds, potential Br···O halogen bonds |

Mass Spectrometry Techniques for Identification of Protonated Species

Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight of the 2,3-dibromopyridine-sulfuric acid adduct and to study its fragmentation pattern. Electrospray ionization (ESI) is a particularly suitable soft ionization technique for this purpose, as it allows for the gentle transfer of the protonated species from solution to the gas phase with minimal fragmentation. mtoz-biolabs.comresearchgate.net

In the positive ion ESI-MS spectrum, the protonated 2,3-dibromopyridine, [C5H3Br2N + H]+, would be expected as the base peak or a very prominent ion. The isotopic pattern of this ion would be characteristic, showing the presence of two bromine atoms. The exact mass of this protonated molecule can be measured with high-resolution mass spectrometry (HRMS) to confirm its elemental composition. researchgate.net

Tandem mass spectrometry (MS/MS) can be employed to investigate the fragmentation of the protonated 2,3-dibromopyridine. nih.govnih.gov Collision-induced dissociation (CID) of the parent ion would likely lead to the loss of HBr or Br2, providing further structural confirmation. The study of fragmentation pathways of related protonated pyridine compounds can aid in the interpretation of the MS/MS spectra. nih.gov

Table 4: Expected Ions in the Mass Spectrum of the 2,3-Dibromopyridine-Sulfuric Acid Adduct

| Ion | m/z (for 79Br) | Description |

| [C5H3Br2N + H]+ | 236.88 | Protonated 2,3-dibromopyridine (parent ion) |

| [C5H3BrN]+ | 157.95 | Loss of HBr |

| [C5H4N]+ | 78.03 | Loss of 2Br |

Note: The m/z values are approximate and will show a characteristic isotopic pattern due to the presence of 79Br and 81Br isotopes.

Chromatographic Methods for Reaction Monitoring and Product Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for monitoring the progress of reactions involving 2,3-dibromopyridine and sulfuric acid, as well as for the isolation and purification of the resulting adduct or subsequent products.

A reversed-phase HPLC method could be developed to separate 2,3-dibromopyridine from its protonated form and other reaction components. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as sulfuric acid or formic acid to ensure good peak shape for the basic pyridine compound. sielc.comhelixchrom.com Detection can be achieved using a UV detector, as the pyridine ring is a strong chromophore.

The retention time of 2,3-dibromopyridine would be influenced by the composition and pH of the mobile phase. By monitoring the disappearance of the starting material and the appearance of the product peak, the reaction can be effectively tracked. Preparative HPLC can be used for the isolation of the 2,3-dibromopyridinium sulfate salt in high purity. Gas chromatography has also been used for the analysis of reaction products in the bromination of pyridine in the presence of sulfuric acid. researchgate.net

Table 5: Illustrative HPLC Method Parameters for the Analysis of 2,3-Dibromopyridine

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Sulfuric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Computational and Theoretical Chemistry Studies on 2,3 Dibromopyridine;sulfuric Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into properties such as electron density, molecular orbitals, and reactivity.

Protonation Sites and Energetics

Table 1: Predicted Protonation Energetics of 2,3-Dibromopyridine (B49186)

| Parameter | Predicted Value | Basis of Prediction |

| Most Favorable Protonation Site | Pyridine (B92270) Nitrogen | High electron density of the nitrogen lone pair. |

| Proton Affinity | Lower than Pyridine | Electron-withdrawing effect of two bromine atoms. |

| pKa of Conjugate Acid | Lower than Pyridinium (B92312) | Reduced basicity due to inductive effects of halogens. |

This table is based on established principles of physical organic chemistry and computational studies on analogous systems, as direct experimental or computational data for 2,3-dibromopyridine;sulfuric acid is not available in the reviewed literature.

Influence of Sulfuric Acid on Electron Density Distribution

The interaction with sulfuric acid, specifically the protonation of the nitrogen atom, significantly alters the electron density distribution within the 2,3-Dibromopyridine molecule. Upon formation of the 2,3-dibromopyridinium cation, the positive charge on the nitrogen atom is delocalized to some extent across the pyridine ring. This delocalization is primarily into the ortho and para positions relative to the nitrogen.

DFT calculations, through methods like Natural Bond Orbital (NBO) analysis and the generation of molecular electrostatic potential (MEP) maps, can visualize and quantify these changes. For the 2,3-dibromopyridinium cation, the MEP map would show a region of high positive potential around the nitrogen atom and spreading into the ring, particularly towards the C2, C4, and C6 positions. The electron-withdrawing bromine atoms at the C2 and C3 positions would further influence this distribution, pulling electron density away from the ring and making the carbon atoms they are attached to more electrophilic.

Studies on substituted pyridinium ions have shown that the nature and position of substituents have a marked effect on the charge distribution. researchgate.netroyalsocietypublishing.org In the case of 2,3-dibromopyridine, the bromine at the 2-position would have a more direct electronic influence on the adjacent protonated nitrogen than the bromine at the 3-position.

Reaction Mechanism Elucidation via Transition State Calculations

Transition state theory is a cornerstone of understanding reaction mechanisms, and computational methods are invaluable for locating and characterizing transition state structures and their corresponding energies.

Acid-Catalyzed Pathways

In a sulfuric acid medium, 2,3-Dibromopyridine can potentially undergo several acid-catalyzed reactions, such as sulfonation or further halogenation if a halogen source is present. The protonation of the pyridine nitrogen by sulfuric acid is the initial and crucial step in these pathways. This protonation deactivates the ring towards electrophilic aromatic substitution due to the newly acquired positive charge. However, under forcing conditions (e.g., high temperatures), such reactions can still occur.

Transition state calculations would be instrumental in mapping out the energy profiles of these potential reactions. For instance, in a hypothetical sulfonation reaction, the calculations would model the approach of an electrophile (such as SO3, which is present in fuming sulfuric acid) to the 2,3-dibromopyridinium cation. The calculations would identify the transition state structure for the formation of the sigma complex (Wheland intermediate) at each possible position on the ring and determine the associated activation energy. Due to the deactivating nature of the pyridinium cation and the two bromine atoms, these activation energies are expected to be high.

Role of the Pyridinium Cation in Reaction Selectivity

The formation of the 2,3-dibromopyridinium cation is pivotal in determining the regioselectivity of any subsequent electrophilic attack. The positively charged nitrogen atom strongly directs incoming electrophiles to the meta-positions (C3 and C5) relative to itself. However, in 2,3-Dibromopyridine, the C3 position is already substituted. Therefore, any electrophilic attack would be directed towards the C5 position.

The bromine atoms also influence the regioselectivity. Halogens are deactivating but ortho-, para-directing in neutral aromatic systems. In the highly deactivated pyridinium system, their directing effect is secondary to that of the positive nitrogen. Computational studies on electrophilic aromatic substitution on substituted pyridines confirm that the position of the substituent and the nature of the electrophile are critical in determining the outcome. Transition state energy calculations for the attack at different positions on the 2,3-dibromopyridinium ring would provide quantitative insights into the selectivity, with the lowest energy transition state corresponding to the major product.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution, providing detailed information about solvation shells and intermolecular interactions. An MD simulation of 2,3-Dibromopyridine in concentrated sulfuric acid would reveal the intricate dance of molecules at the atomic level.

The simulation would model a single 2,3-dibromopyridinium cation surrounded by a large number of sulfuric acid and water molecules (depending on the concentration). The interactions between the pyridinium cation and the surrounding solvent molecules would be governed by electrostatic forces, hydrogen bonding, and van der Waals interactions. The protonated nitrogen of the pyridinium cation would form strong hydrogen bonds with the oxygen atoms of the sulfuric acid or bisulfate ions. The bromine atoms, with their partial negative charges, would also participate in weaker intermolecular interactions.

The solvation shell structure can be characterized by calculating radial distribution functions (RDFs) between different atoms of the solute and solvent. For example, the RDF between the pyridinium nitrogen and the oxygen atoms of sulfuric acid would show distinct peaks corresponding to the first and subsequent solvation shells. The integration of the first peak would provide the coordination number, which is the average number of solvent molecules in the immediate vicinity of the protonated nitrogen. While specific MD simulations for this system are not found in the literature, the general principles of solvation of ions in polar, protic solvents are well-established.

QSAR and Cheminformatics Approaches to Predict Reactivity

QSAR and cheminformatics represent powerful computational tools for predicting the chemical reactivity and biological activity of compounds. These approaches aim to establish a mathematical relationship between the structural or physicochemical properties of molecules and their observed activity. In the context of chemical reactivity, a QSAR model could, in principle, predict the rate and outcome of a reaction based on descriptors calculated from the molecular structure of the reactants.

For the this compound system, a hypothetical QSAR study would involve several key steps:

Dataset Assembly: A dataset of pyridine derivatives with known reactivity in the presence of sulfuric acid would be required. This would include experimental data on reaction rates, product yields, or other relevant reactivity metrics.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges), and 3D descriptors (e.g., molecular shape).

Model Development: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model would be built to correlate the calculated descriptors with the observed reactivity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Despite the potential of such studies, a dedicated search of scientific databases and literature archives did not yield any specific QSAR or cheminformatics models developed to predict the reactivity of 2,3-dibromopyridine with sulfuric acid. The existing literature on bromination of pyridines in sulfuric acid primarily focuses on synthetic procedures and reaction outcomes, without delving into computational predictions of reactivity. researchgate.net Similarly, while general QSAR studies on pyridine derivatives exist, they are typically aimed at predicting biological activities, such as antiproliferative effects or enzyme inhibition, rather than chemical reactivity in strong acids. nih.govnih.gov

The absence of such specific research means that no data tables with detailed research findings on the predicted reactivity of 2,3-Dibromopyridine in the presence of sulfuric acid can be provided. The development of such a predictive model would necessitate a dedicated experimental and computational research program.

Conclusion and Future Research Perspectives

Summary of Key Findings on 2,3-Dibromopyridine (B49186);Sulfuric Acid Chemistry

The interaction of 2,3-dibromopyridine with sulfuric acid represents a nuanced area of pyridine (B92270) chemistry. While dedicated research on this specific binary system is not extensively documented, key findings can be extrapolated from the broader context of pyridine halogenation and the behavior of pyridine derivatives in strong acids. The presence of sulfuric acid is crucial in the bromination of pyridine, facilitating the formation of various bromo- and dibromopyridines. researchgate.netgoogle.comabertay.ac.uk In these reactions, sulfuric acid acts as a dehydrating agent and a medium that can influence the reactivity and selectivity of the halogenation process.

The formation of 2,3-dibromopyridine itself is often a minor product in the direct bromination of pyridine in the presence of fuming sulfuric acid, with other isomers being more favored. researchgate.net This suggests that the electronic and steric environment of the pyridine ring, even when protonated in strong acid, directs incoming electrophiles to other positions. The chemistry of 2,3-dibromopyridine in sulfuric acid is likely dominated by the protonation of the pyridine nitrogen, which further deactivates the ring towards electrophilic substitution. However, this deactivation also makes the bromo substituents susceptible to nucleophilic substitution under certain conditions, although such reactions are challenging. stackexchange.com

The key takeaways from related studies are summarized in the table below, illustrating the typical outcomes of pyridine bromination in the presence of sulfuric acid.

| Reactant | Reagents | Temperature (°C) | Major Products | Minor Products |

| Pyridine | Br2, Fuming H2SO4 | 130 | 3-Bromopyridine (B30812) | 2,5-Dibromopyridine (B19318) |

| Pyridine-N-oxide | Br2, Fuming H2SO4 | Not specified | 3-Bromopyridine-N-oxide | 2,3-Dibromopyridine-N-oxide, 2,5-Dibromopyridine-N-oxide, 3,4-Dibromopyridine-N-oxide |

This table presents data from related pyridine bromination reactions to infer the chemical context of 2,3-dibromopyridine and sulfuric acid.

Unaddressed Challenges in Reaction Control and Selectivity

A significant challenge in the chemistry of 2,3-dibromopyridine, particularly in the context of its synthesis and further functionalization in the presence of sulfuric acid, is the control of regioselectivity. The direct bromination of pyridine to selectively yield 2,3-dibromopyridine is not efficient, highlighting a fundamental challenge in directing substitution patterns on the pyridine ring. researchgate.net

Furthermore, the "2-pyridyl problem" presents a considerable hurdle in cross-coupling reactions involving substituents at the 2-position of the pyridine ring. nih.gov The nitrogen atom's proximity can lead to catalyst inhibition and unproductive side reactions, making the selective functionalization of the 2-position in 2,3-dibromopyridine a non-trivial task. nih.gov The presence of concentrated sulfuric acid would further complicate such reactions by protonating the pyridine nitrogen, altering its electronic properties and coordination potential.

Another unaddressed challenge is the development of catalytic systems that can operate effectively in strongly acidic media like sulfuric acid to modify 2,3-dibromopyridine. Many conventional catalysts for cross-coupling and other transformations are not stable or active under such harsh conditions.

| Challenge | Description |

| Regioselectivity in Synthesis | Difficulty in selectively synthesizing 2,3-dibromopyridine as the major product from direct bromination of pyridine. |

| The "2-Pyridyl Problem" | Challenges in the selective functionalization of the 2-position due to the influence of the adjacent nitrogen atom on catalyst activity and reaction pathways. nih.gov |

| Catalyst Stability and Activity | The need for robust catalysts that can function in the highly acidic environment of sulfuric acid to enable further transformations of 2,3-dibromopyridine. |

| Nucleophilic Substitution | Overcoming the deactivation of the pyridine ring towards nucleophilic substitution, even with the presence of two bromo substituents. |

Potential for New Synthetic Methodologies and Chemical Transformations

The challenges associated with 2,3-dibromopyridine and sulfuric acid also point towards opportunities for the development of novel synthetic methodologies. The use of heterogeneous catalysts, such as silica (B1680970) sulfuric acid, has shown promise in other heterocyclic syntheses and could be adapted for reactions involving 2,3-dibromopyridine. nih.gov Such solid acid catalysts can offer advantages in terms of reusability and milder reaction conditions. nih.gov

There is potential for exploring microwave-assisted synthesis in the presence of an acid catalyst. This technique has been shown to accelerate reaction times and improve yields in the synthesis of other heterocyclic compounds and could be beneficial for transformations of 2,3-dibromopyridine. nih.gov

Furthermore, the development of novel cross-coupling protocols specifically designed to overcome the "2-pyridyl problem" could unlock the synthetic potential of 2,3-dibromopyridine as a building block. nih.gov This could involve the design of new ligands or the use of alternative coupling partners that are more reactive and selective for the 2-position.

| Potential Methodology | Application to 2,3-Dibromopyridine Chemistry |

| Heterogeneous Catalysis | Employing solid acid catalysts like silica sulfuric acid for transformations to improve catalyst recovery and potentially reaction conditions. nih.gov |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to enhance reaction rates and yields for the functionalization of 2,3-dibromopyridine. nih.gov |

| Novel Cross-Coupling Protocols | Designing new catalytic systems to overcome the challenges of functionalizing the 2-position of the pyridine ring. nih.gov |

| Flow Chemistry | Implementing continuous flow reactors for better control over reaction parameters such as temperature, pressure, and reaction time, which is particularly important for highly reactive or unstable intermediates. |

Future Directions in Theoretical and Experimental Investigations

Future research in this area should focus on a synergistic approach combining theoretical and experimental investigations. Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms involving 2,3-dibromopyridine in sulfuric acid. nih.govmdpi.com Theoretical calculations can help elucidate the electronic structure of the protonated species, predict the most likely sites for electrophilic or nucleophilic attack, and model the transition states of potential reactions.

Experimental work should aim to validate the theoretical predictions and develop practical synthetic methods. This could involve systematic screening of reaction conditions, catalysts, and reagents to improve the selective synthesis and functionalization of 2,3-dibromopyridine. A deeper understanding of the reaction mechanism between ammonia and 3,4-dibromopyridine, which proceeds via a nucleophilic aromatic substitution (SNAr) pathway, could inform strategies for similar reactions with 2,3-dibromopyridine. stackexchange.com

A detailed investigation into the redox properties of the 2,3-dibromopyridine/sulfuric acid system could also be a fruitful area of research, drawing parallels from the well-studied redox reactions between halide ions and sulfuric acid. chemguide.co.uk

| Research Direction | Focus of Investigation |

| Theoretical Modeling | Using computational chemistry to understand the electronic properties, reactivity, and reaction mechanisms of 2,3-dibromopyridine in sulfuric acid. nih.govmdpi.com |

| Mechanistic Studies | Experimental investigation of reaction pathways, intermediates, and kinetics to gain a deeper understanding of the underlying chemical processes. |

| Development of Selective Synthesis | Focused efforts on creating highly selective methods for the synthesis of 2,3-dibromopyridine. |

| Catalytic Functionalization | Exploring a broader range of homogeneous and heterogeneous catalysts for the selective C-H and C-Br functionalization of 2,3-dibromopyridine. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-dibromopyridine using sulfuric acid, and how is its role optimized in these reactions?

- Methodological Answer : Sulfuric acid is frequently employed as a catalyst or protonating agent in bromination reactions. For example, in the synthesis of 2,3-diaminopyridine derivatives, sulfuric acid facilitates the bromination of pyridine precursors by activating intermediates. A typical protocol involves reacting 2-aminopyridine with bromine in the presence of sulfuric acid under controlled temperatures (40–60°C). The acid enhances electrophilic substitution by stabilizing reactive intermediates, ensuring regioselectivity at the 2- and 3-positions . Optimization involves adjusting acid concentration (e.g., 70–98% H₂SO₄) and reaction time to minimize side products like over-brominated species.

Q. How is sulfuric acid utilized in the purification and characterization of 2,3-dibromopyridine derivatives?

- Methodological Answer : Post-synthesis, sulfuric acid aids in work-up procedures, such as acid-base extraction to isolate the product from unreacted starting materials. For characterization, techniques like ¹H NMR and IR spectroscopy are used. For instance, in the synthesis of furopyrimidinones, concentrated sulfuric acid is used to cyclize intermediates, followed by extraction with chloroform and spectroscopic validation of the product’s structure (e.g., characteristic NH and CH₃ peaks in NMR) .

Advanced Research Questions

Q. What reaction mechanisms are proposed for sulfuric acid-catalyzed heterocyclic ring formation involving 2,3-dibromopyridine?

- Methodological Answer : In multi-component reactions (e.g., Biginelli or Hantzsch syntheses), sulfuric acid activates carbonyl groups via protonation, enabling nucleophilic attack by 2,3-dibromopyridine derivatives. For example, in the synthesis of tetrasubstituted pyrroles, 1,3-dicarbonyl compounds form imine intermediates with NH₄OAc, which then react with activated ketones in the presence of molybdate sulfuric acid (MSA). The acid’s Brønsted acidity stabilizes transition states, promoting cyclization and dehydration . Mechanistic studies using kinetic isotope effects or DFT calculations can further validate these pathways.

Q. How do different sulfuric acid derivatives (e.g., MSA, TSA) influence reaction kinetics and product distribution in dibromopyridine functionalization?

- Methodological Answer : Catalytic efficiency varies with acid strength and structure. For instance, MSA (MoO₃-SO₃H) outperforms traditional H₂SO₄ in gem-bisamide synthesis due to its higher acidity and Lewis acid character, which accelerates imine formation and reduces side reactions. Comparative studies show MSA achieves 95% yield in 2 hours vs. H₂SO₄’s 75% yield in 4 hours under similar conditions . Reaction optimization involves screening acid derivatives at varying temperatures (e.g., 80–120°C) and monitoring by HPLC to track intermediates.

Q. How can contradictions in sulfuric acid recovery data during biphasic reactions (e.g., acid/hydrocarbon emulsions) be resolved experimentally?

- Methodological Answer : In biphasic systems, sulfuric acid recovery rates (e.g., 92.5–100.4%) may conflict with theoretical predictions due to aerosol formation or incomplete phase separation. Experimental protocols should include:

- Controlled release setups : Using calibrated nozzles (0.032–0.50-inch diameter) to standardize dispersion .

- Quantitative analysis : Titration of recovered acid vs. gravimetric measurement of precipitates.

- Error mitigation : Replicating trials under inert atmospheres to prevent acid hydrolysis or volatilization .

Q. What strategies are effective for optimizing sulfuric acid-catalyzed reactions under green chemistry principles (e.g., solvent-free or microwave-assisted conditions)?

- Methodological Answer : Solvent-free protocols reduce environmental impact. For example, in the synthesis of α-aminophosphonates, xanthan sulfuric acid (XSA) catalyzes aldehyde, amine, and phosphite condensation at 60°C without solvents, achieving 85–92% yields . Microwave irradiation further enhances efficiency by reducing reaction times (e.g., from 6 hours to 20 minutes in α-aminonitrile synthesis) while maintaining selectivity. Process optimization includes dielectric constant tuning and real-time temperature monitoring .

Key Considerations for Researchers

- Contradiction Management : Cross-validate catalytic efficiency claims by replicating protocols with standardized reagents (e.g., ACS-grade H₂SO₄).

- Safety : Handle concentrated sulfuric acid in fume hoods with PPE; neutralize waste with NaHCO₃ before disposal.

- Sustainability : Prioritize recoverable catalysts (e.g., nano-γ-Al₂O₃-SO₃H) to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.